3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
Description
The compound "3-(4-Bromo-1H-pyrrole-2-carboxamido)-2-methylpropanoic acid" features a brominated pyrrole ring connected via an amide linkage to a branched carboxylic acid chain. Pyrrole derivatives are often explored in medicinal chemistry due to their bioactivity, while bromine substitution can enhance electrophilicity for further derivatization. The amide group may contribute to intermolecular hydrogen bonding, affecting solubility and crystallinity.
Properties
Molecular Formula |
C9H11BrN2O3 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-[(4-bromo-1H-pyrrole-2-carbonyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C9H11BrN2O3/c1-5(9(14)15)3-12-8(13)7-2-6(10)4-11-7/h2,4-5,11H,3H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
AKAZEQRBLKOFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CN1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-1H-pyrrole-2-carboxylic acid. This can be achieved by reacting 4-bromo-1H-pyrrole with a suitable carboxylating agent under controlled conditions. The resulting carboxylic acid is then converted to the corresponding amide by reacting it with an appropriate amine, such as 2-methylpropanoic acid amine, under amide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction under specific conditions.
Amide Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Amide Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrrole ring.
Amide Hydrolysis: Products include 4-bromo-1H-pyrrole-2-carboxylic acid and 2-methylpropanoic acid amine.
Scientific Research Applications
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and amide group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related brominated carboxylic acids and pyrrole-containing derivatives to highlight functional group effects and property differences.
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Structural Complexity :
- The target compound’s pyrrole-carboxamido group increases its molecular weight (~283.1) compared to simpler brominated acids (MW ~167.01) .
- Sulfonamide derivatives (e.g., Compound 17, MW 575.91) exhibit even higher complexity due to aromatic and heterocyclic substituents .
Solubility Trends: Brominated carboxylic acids (e.g., 2-Bromo-2-methylpropanoic acid) are slightly water-soluble but miscible in organic solvents like ethanol and ether . The target compound’s amide group may reduce aqueous solubility further due to hydrogen-bonding interactions, though experimental confirmation is needed.
Thermal Stability: Simpler bromo acids (e.g., 2-Bromo-2-methylpropanoic acid) have lower melting points (48–49°C) , while sulfonamide-pyrrole derivatives (e.g., Compound 17) show higher m.p. (129–130°C), likely due to rigid aromatic systems and intermolecular forces .
Reactivity :
- The bromine atom on the pyrrole ring in the target compound could undergo nucleophilic substitution, similar to brominated pyrazoles in sulfonamide derivatives .
- Carboxylic acids (e.g., Imp D) may participate in salt formation or esterification, whereas the amide in the target compound is less reactive under mild conditions .
Research Findings :
- Synthetic Pathways : Brominated pyrrole derivatives often require coupling reactions (e.g., amide bond formation), while simpler bromo acids are synthesized via direct bromination or alkylation .
- Imp D, a captopril impurity, underscores the importance of monitoring brominated byproducts in drug synthesis .
Notes
- The SHELX software suite is widely used for crystallographic analysis of such compounds, enabling precise structural determination of brominated heterocycles .
- Discrepancies in solubility and stability data highlight the need for experimental validation, particularly for novel amide-linked pyrrole derivatives.
Biological Activity
3-(4-Bromo-1H-pyrrole-2-carboxamido)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article reviews its biological activity based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 275.09 g/mol. It is characterized by a pyrrole ring substituted with a bromine atom and a carboxamide group, which plays a critical role in its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis (Mtb) .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| Compound 32 | < 0.016 | Mtb (drug-resistant) | |
| This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its effects is believed to involve inhibition of mycolic acid biosynthesis in Mtb. This was demonstrated through metabolic labeling assays using acetate, which showed that the compound affects the MmpL3 protein, a crucial transporter for mycolic acids .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrole ring and carboxamide group significantly influence the biological activity of these compounds. Electron-withdrawing groups on the phenyl or pyridyl substituents enhance antimicrobial potency. For instance, compounds with fluorinated phenyl groups showed promising activity with MIC values below 0.016 μg/mL against Mtb .
Case Studies
A notable study focused on the synthesis and evaluation of various pyrrole derivatives, including this compound. The study reported that several derivatives exhibited low cytotoxicity (IC50 > 64 μg/mL) while maintaining potent anti-TB activity .
Example Case Study: Efficacy Against Drug-Resistant Mtb
In an experimental setup involving drug-resistant strains of Mtb, compound 32 was highlighted for its exceptional efficacy, demonstrating MIC values significantly lower than those of standard treatments. The study concluded that further optimization of similar compounds could lead to new therapeutic options for tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
